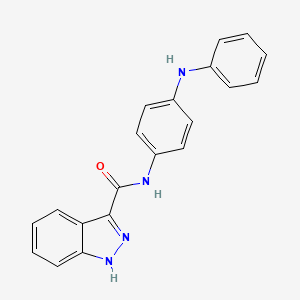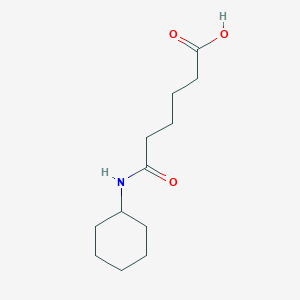
6-(cyclohexylamino)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cyclohexylamino)-6-oxohexanoic acid is an organic compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a cyclohexylamino group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-6-oxohexanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hexanoic acid derivative. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with a hexanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclohexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(cyclohexylamino)-6-oxohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-(cyclohexylamino)-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it binds reversibly to the kringle domain of plasminogen, blocking its activation to plasmin. This inhibition reduces fibrinolysis, making it useful as an antifibrinolytic agent . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but lacks the hexanoic acid backbone.
Aminocaproic acid: A compound with a similar hexanoic acid structure but without the cyclohexylamino group.
Uniqueness
6-(cyclohexylamino)-6-oxohexanoic acid is unique due to the presence of both the cyclohexylamino group and the hexanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-(cyclohexylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChI Key |
ZCTLWGGFCXKUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
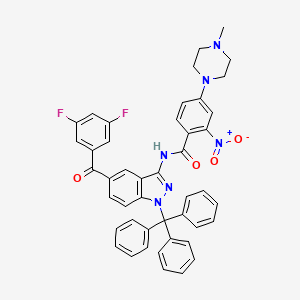
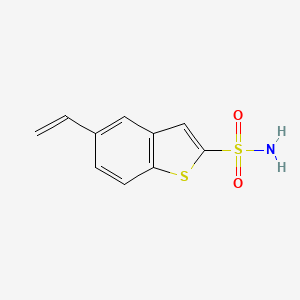
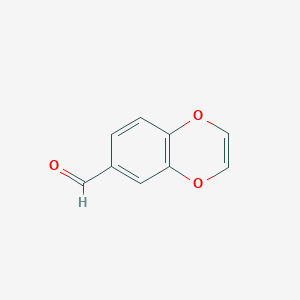
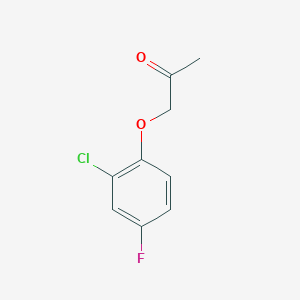
![7-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8617857.png)
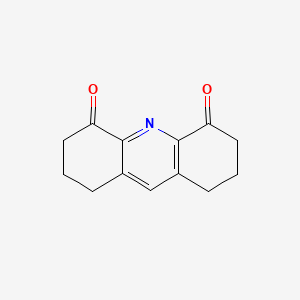

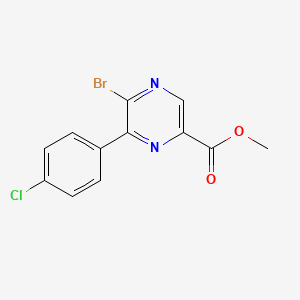
![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)
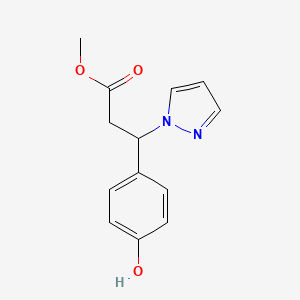
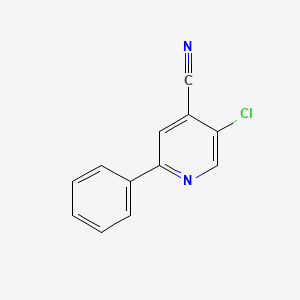
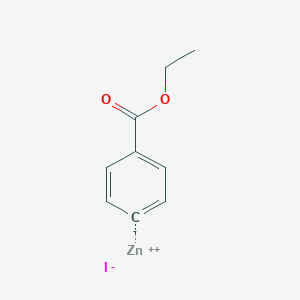
![2-Butyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B8617912.png)
